2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER: is a sulfur-containing organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of carboxymethyl and mercapto groups attached to a diethyl ether backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER typically involves the reaction of diethyl ether with carboxymethyl and mercapto reagents under controlled conditions. One common method involves the use of thioglycolic acid and diethyl ether in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and diagnostic agents .
Industry: Industrially, it is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER involves its interaction with molecular targets through its mercapto and carboxymethyl groups. These functional groups can form covalent bonds with metal ions, proteins, and other biomolecules, modulating their activity and stability . The compound’s ability to chelate metal ions is particularly significant in its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol: Contains a mercapto group but lacks the carboxymethyl functionality.
Thioglycolic Acid: Contains both mercapto and carboxyl groups but lacks the diethyl ether backbone.
Dimercaprol: Contains two mercapto groups but has a different structural framework.
Uniqueness: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER is unique due to its combination of carboxymethyl and mercapto groups attached to a diethyl ether backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry, drug delivery, and industrial processes .
Eigenschaften
CAS-Nummer |
4408-66-6 |
---|---|
Molekularformel |
C8H14O5S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-[2-[2-(carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O5S2/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FOAZYQMVLNFBKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(=O)O)OCCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.